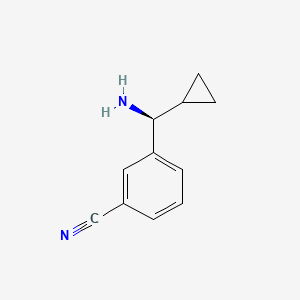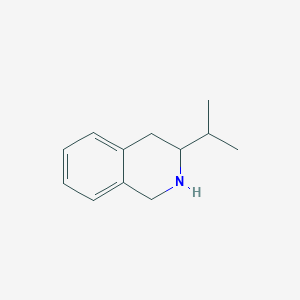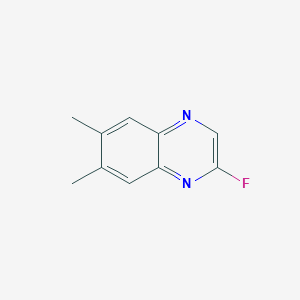
6-chloro-2,3-dihydro-1H-inden-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-2,3-dihydro-1H-inden-5-ol is a chemical compound with the molecular formula C9H9ClO It is a derivative of indan, a bicyclic hydrocarbon, and contains a chlorine atom and a hydroxyl group attached to the indan ring system
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-chloro-2,3-dihydro-1H-inden-5-ol involves the reduction of 5-chloro-2,3-dihydro-1H-inden-1-one. The reduction can be carried out using sodium borohydride in a solvent such as tetrahydrofuran (THF) at low temperatures. The reaction mixture is typically stirred at ambient temperature for several hours to ensure complete reduction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
6-chloro-2,3-dihydro-1H-inden-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to remove the chlorine atom.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: 6-chloro-2,3-dihydro-1H-inden-5-one.
Reduction: 2,3-dihydro-1H-inden-5-ol.
Substitution: Various substituted indan derivatives depending on the nucleophile used.
科学的研究の応用
6-chloro-2,3-dihydro-1H-inden-5-ol has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.
Material Science: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 6-chloro-2,3-dihydro-1H-inden-5-ol is not well-documented. its effects are likely related to its ability to interact with specific molecular targets and pathways. The hydroxyl group and chlorine atom may play a role in its reactivity and interactions with biological molecules.
類似化合物との比較
Similar Compounds
5-chloro-2,3-dihydro-1H-inden-1-ol: Similar structure but with the hydroxyl group at a different position.
5-methyl-2,3-dihydro-1H-inden-1-ol: Contains a methyl group instead of a chlorine atom.
5-fluoro-2,3-dihydro-1H-inden-1-ol: Contains a fluorine atom instead of a chlorine atom.
Uniqueness
6-chloro-2,3-dihydro-1H-inden-5-ol is unique due to the specific positioning of the chlorine atom and hydroxyl group on the indan ring system. This unique structure can lead to distinct chemical and biological properties compared to its analogs .
特性
分子式 |
C9H9ClO |
|---|---|
分子量 |
168.62 g/mol |
IUPAC名 |
6-chloro-2,3-dihydro-1H-inden-5-ol |
InChI |
InChI=1S/C9H9ClO/c10-8-4-6-2-1-3-7(6)5-9(8)11/h4-5,11H,1-3H2 |
InChIキー |
UXFGVRWXBLEVDC-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC(=C(C=C2C1)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1,3]Dioxolo[4,5-g]quinoxaline](/img/structure/B11913454.png)



![1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11913473.png)
![4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine](/img/structure/B11913474.png)

![N-[Diethenyl(methyl)silyl]-N-methylacetamide](/img/structure/B11913492.png)

![5,5-Difluoro-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B11913507.png)

![2-Methylhexahydropyrrolo[1,2-c]pyrimidine-1,4-dione](/img/structure/B11913512.png)
